molecular formula C22H16N2O B10764211 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole

6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole

Cat. No.: B10764211
M. Wt: 324.4 g/mol
InChI Key: AABFWJDLCCDJJN-UHFFFAOYSA-N
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Description

6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyrido[3,4-b]indole core structure, which is fused with a naphthalene ring and a methoxy group at the 6th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole typically involves the construction of the pyrido[3,4-b]indole core followed by the introduction of the naphthalene and methoxy groups. One common method involves the cyclization of an appropriate precursor, such as an ortho-substituted aniline, followed by further functionalization steps.

    Cyclization Reaction: The initial step involves the cyclization of an ortho-substituted aniline with a suitable reagent to form the pyrido[3,4-b]indole core. This reaction is often catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under reflux conditions.

    Introduction of Naphthalene Group: The naphthalene group can be introduced through a Friedel-Crafts alkylation reaction, where the pyrido[3,4-b]indole core is reacted with a naphthalene derivative in the presence of a Lewis acid catalyst.

    Methoxylation: The final step involves the introduction of the methoxy group at the 6th position. This can be achieved through a nucleophilic substitution reaction using a methoxy-containing reagent, such as sodium methoxide (NaOCH3), under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-1-(naphthalen-2-yl)-9H-pyrido[3,4-b]indole
  • 6-methoxy-1-(phenyl)-9H-pyrido[3,4-b]indole
  • 6-methoxy-1-(benzyl)-9H-pyrido[3,4-b]indole

Uniqueness

6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole is unique due to the specific positioning of the naphthalene and methoxy groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABFWJDLCCDJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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